molecular formula C37H50N8O13S B103920 Phallacidin CAS No. 26645-35-2

Phallacidin

Cat. No.: B103920
CAS No.: 26645-35-2
M. Wt: 846.9 g/mol
InChI Key: KUBDTFZQCYLLGC-AASPPYRUSA-N
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Description

. It is part of the phallotoxin family, which also includes phalloidin. Phallacidin binds specifically to filamentous actin (F-actin) in cells, stabilizing the actin filaments and preventing their depolymerization . This unique property makes it a valuable tool in scientific research, particularly in the study of the cytoskeleton.

Mechanism of Action

Target of Action

Phallacidin, a bicyclic heptapeptide isolated from the deadly Amanita phalloides mushroom , primarily targets filamentous actin (F-actin) . Actin is a highly conserved protein that forms microfilaments, playing a crucial role in maintaining cell structure and enabling cell movement .

Mode of Action

This compound binds to F-actin with high affinity, effectively preventing the depolymerization of actin fibers . It binds specifically at the interface between F-actin subunits, locking adjacent subunits together . This interaction stabilizes the actin filaments and disrupts the dynamic balance of polymerization and depolymerization between F-actin and myosin .

Biochemical Pathways

The binding of this compound to F-actin disrupts the normal function of the actin cytoskeleton . The actin cytoskeleton is involved in various cellular processes, including intracellular transport, cytokinesis, cell motility, polarity, and cell shape . By stabilizing F-actin, this compound can disrupt these processes, leading to cellular dysfunction.

Pharmacokinetics

It’s known that this compound is lethal when injected into the bloodstream . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The major symptom of this compound poisoning is acute hunger due to the destruction of liver cells . At the cellular level, the stabilization of F-actin by this compound can lead to changes in cell shape and impaired cell movement . In addition, this compound can disrupt various cellular processes that rely on the normal function of the actin cytoskeleton .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is water-soluble, which allows for convenient labeling, identifying, and quantitating of F-actin in different environments such as tissue sections, cell cultures, and cell-free experiments . .

Biochemical Analysis

Biochemical Properties

Phallacidin has been shown to inhibit F-actin degradation by proteolytic enzymes, including trypsin and α-chymotrypsin . This interaction with F-actin and other biomolecules is crucial for its biochemical role. The nature of these interactions is primarily inhibitory, preventing the breakdown of F-actin and thus influencing cellular structure and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by binding and stabilizing F-actin, effectively preventing the depolymerization of actin fibers . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, cells treated with phalloidin exhibit changes in actin distribution and cell motility .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with F-actin. It binds specifically and tightly to F-actin, preventing its depolymerization . This binding can inhibit or activate enzymes, leading to changes in gene expression and influencing cellular function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, phalloidin’s effects can change. For instance, once reconstituted in methanol, the stock solutions of phalloidin are stable for at least one year when stored frozen at ≤–20°C . It appears that phalloidin exhibits a small loss of activity when stored in aqueous solution at 2–6°C for over three weeks .

Metabolic Pathways

This compound’s role in metabolic pathways is primarily related to its interaction with F-actin. By binding to F-actin, it can influence various cellular processes, including those involved in metabolism . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, is currently limited.

Transport and Distribution

This compound’s transport and distribution within cells and tissues are closely tied to its interaction with F-actin. As it binds to F-actin, it can be transported to wherever F-actin is located within the cell . More detailed information on this compound’s transporters, binding proteins, and effects on localization or accumulation is currently limited.

Subcellular Localization

This compound’s subcellular localization is primarily associated with F-actin. Given that F-actin is a component of the cell’s cytoskeleton, this compound can be found wherever F-actin is present within the cell . More detailed information on this compound’s subcellular localization and any effects on its activity or function is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phallacidin is typically isolated from the Amanita phalloides mushroom. The isolation process involves extracting the mushroom with methanol, followed by purification using chromatographic techniques . The synthetic preparation of this compound involves the formation of a bicyclic structure through the coupling of L-tryptophan and L-cysteine, forming a thioether bridge . This process requires precise control of reaction conditions, including pH and temperature, to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature and the complexity of its synthesis. small-scale production for research purposes involves the extraction and purification from Amanita phalloides mushrooms, followed by chemical synthesis to produce derivatives for specific applications .

Chemical Reactions Analysis

Types of Reactions

Phallacidin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

CAS No.

26645-35-2

Molecular Formula

C37H50N8O13S

Molecular Weight

846.9 g/mol

IUPAC Name

(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)/t16-,17-,21-,22-,23-,24-,25-,26+,27-,37?/m0/s1

InChI Key

KUBDTFZQCYLLGC-AASPPYRUSA-N

SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

Appearance

A crystalline solid

26645-35-2

Synonyms

18,9-(Iminoethaniminoethaniminoethaniminomethano)-17H-pyrrolo[1’,2’:5,6][1,5,8,11]thiatriazacyclopentadecino[15,14-b]indole, cyclic peptide deriv.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does phallacidin interact with F-actin?

A1: this compound exhibits high affinity and specificity for F-actin, binding to the interface between F-actin subunits. [, , ] This binding stabilizes the filamentous structure of actin by preventing its depolymerization and inhibiting the ATP hydrolysis associated with actin filament turnover. [, , , ]

Q2: What are the downstream consequences of this compound binding to F-actin?

A2: By stabilizing F-actin, this compound effectively "freezes" the actin cytoskeleton, disrupting its dynamic nature. [, , ] This stabilization affects various cellular processes dependent on actin dynamics, including:

  • Cell motility: this compound inhibits cell migration and locomotion by preventing the dynamic rearrangement of actin filaments necessary for these processes. [, , ]
  • Cytokinesis: The formation of the contractile ring during cytokinesis relies heavily on actin polymerization and depolymerization. This compound disrupts this process, potentially leading to multinucleation or incomplete cell division. [, ]
  • Phagocytosis: Phagocytosis, the process by which cells engulf external particles, requires rapid actin remodeling. This compound can interfere with the formation of pseudopods and phagosomes, inhibiting phagocytosis. [, ]
  • Signal transduction: Actin dynamics play a role in signal transduction pathways, and this compound-induced stabilization can disrupt these pathways, affecting cellular responses to external stimuli. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C35H48N8O11S, and its molecular weight is 788.85 g/mol. []

Q4: Are there any notable spectroscopic characteristics of this compound?

A4: this compound, similar to other toxins in its class like phalloidin and phalloin, displays a characteristic UV spectrum. [] While specific absorption maxima are not provided in the research, this shared spectroscopic feature suggests structural similarities among these toxins.

Q5: How is this compound typically used in research?

A5: this compound itself is cell-impermeable. To study intracellular actin, researchers commonly use fluorescently labeled derivatives, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD)-phallacidin. [, , , ] These fluorescent conjugates retain the ability to bind F-actin and enable visualization of actin structures using fluorescence microscopy.

Q6: Are there specific conditions that affect the performance of this compound or its derivatives?

A6: The performance of this compound and its derivatives can be influenced by several factors, including:

  • Fixation method: The choice of fixative for preparing cells or tissues can impact the preservation of actin structures and subsequent staining with this compound probes. [, , ]
  • Permeabilization: Effective permeabilization of cells is crucial for fluorescent this compound derivatives to access intracellular actin. [, , ]
  • Concentration: Optimal staining requires appropriate this compound concentrations. Low concentrations may result in weak staining, while excessively high concentrations can lead to nonspecific binding and background fluorescence. [, ]

Q7: Does this compound exhibit any catalytic properties?

A7: No, this compound is not known to possess catalytic activity. Its primary mechanism involves binding and stabilizing F-actin, rather than catalyzing any chemical reaction. [, , ]

Q8: What is known about the structure-activity relationship (SAR) of this compound?

A8: The cyclic structure of this compound is essential for its binding to F-actin. [] Modifications to the peptide backbone or the side chains can significantly impact its affinity and specificity for F-actin. [, ]

Q9: Are there any known this compound analogs with altered properties?

A9: While the research provided does not delve into specific this compound analogs, it highlights that modifications to the peptide sequence can alter its properties. [, ] Researchers continue to explore synthetic analogs with improved cell permeability, enhanced fluorescence properties, or altered binding kinetics to refine its utility in studying actin dynamics.

Q10: What are the safety considerations when using this compound in research?

A10: this compound is a toxin and should be handled with caution. While fluorescently labeled derivatives like NBD-phallacidin are commonly used, it's crucial to note that even at low concentrations, they can induce pharmacological responses similar to unlabeled this compound. [, , ] Appropriate laboratory safety procedures, including wearing gloves and working in a well-ventilated area, are essential when handling this compound and its derivatives.

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